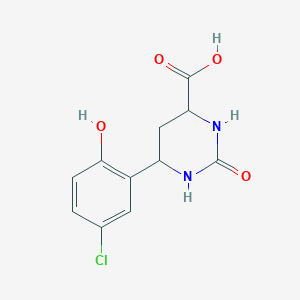
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid is a complex organic compound that features a pyrimidine ring fused with a hexahydro structure, a chlorinated phenol group, and a carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the chlorination of 2-hydroxyphenyl compounds to introduce the chlorine atom at the 5-position This is followed by the formation of the pyrimidine ring through cyclization reactions involving appropriate amine and carbonyl precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving phenolic and pyrimidine structures. It may also serve as a model compound for studying the effects of chlorinated aromatic compounds on biological systems.
Medicine
Medically, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. The carboxylic acid group can also engage in ionic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6-(5-Bromo-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid
- 6-(5-Fluoro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid
- 6-(5-Methyl-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid
Uniqueness
Compared to its analogs, 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
6-(5-chloro-2-hydroxyphenyl)-2-oxo-1,3-diazinane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-5-1-2-9(15)6(3-5)7-4-8(10(16)17)14-11(18)13-7/h1-3,7-8,15H,4H2,(H,16,17)(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSYADJQUPIJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1C(=O)O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














